n4-Boc-5-fluorocytosin-1-yl-acetic acid
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Overview
Description
N4-Boc-5-fluorocytosin-1-yl-acetic acid is a derivative related to peptide nucleic acids (PNA). It is characterized by its molecular formula C11H14FN3O5 and a molecular weight of 287.24 g/mol . This compound is primarily used in scientific research and is not intended for human use .
Preparation Methods
The synthesis of N4-Boc-5-fluorocytosin-1-yl-acetic acid involves several steps. The compound is typically synthesized through a customized synthesis process, which includes the protection of the amino group, fluorination, and subsequent acylation . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as PEG300 and Tween 80
Chemical Reactions Analysis
N4-Boc-5-fluorocytosin-1-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution where reagents like sodium hydroxide or potassium carbonate are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N4-Boc-5-fluorocytosin-1-yl-acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although it is not used in clinical settings.
Mechanism of Action
The mechanism of action of N4-Boc-5-fluorocytosin-1-yl-acetic acid involves its interaction with nucleic acids. It acts as a nucleic acid analog, binding to complementary sequences and potentially inhibiting the function of natural nucleic acids . The molecular targets and pathways involved are primarily related to its role as a PNA-related derivative.
Comparison with Similar Compounds
N4-Boc-5-fluorocytosin-1-yl-acetic acid can be compared to other PNA-related derivatives. Similar compounds include:
This compound benzyl ester: Another PNA-related derivative with similar properties.
This compound methyl ester: Shares similar synthetic routes and applications.
The uniqueness of this compound lies in its specific structure and the presence of the fluorine atom, which can influence its reactivity and interactions with biological molecules.
Properties
Molecular Formula |
C11H14FN3O5 |
---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
2-[5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H14FN3O5/c1-11(2,3)20-10(19)14-8-6(12)4-15(5-7(16)17)9(18)13-8/h4H,5H2,1-3H3,(H,16,17)(H,13,14,18,19) |
InChI Key |
YEVGELXXTMEFRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)N(C=C1F)CC(=O)O |
Origin of Product |
United States |
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